molecular formula C31H28N2O6 B11451476 (2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}prop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}prop-2-enamide

Cat. No.: B11451476
M. Wt: 524.6 g/mol
InChI Key: WQNALTKSQUJWJD-LZYBPNLTSA-N
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Description

(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}prop-2-enamide is a complex organic compound with a diverse range of applications in scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}prop-2-enamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Formation of the Furan Ring: This can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones.

    Amide Bond Formation: The final step involves the coupling of the benzodioxole and furan intermediates with the appropriate amine and carboxylic acid derivatives under conditions such as peptide coupling reagents (e.g., EDC, DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain kinases or interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A simpler compound with a similar ester functional group.

    N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine: Another complex organic compound with multiple aromatic rings and functional groups.

Properties

Molecular Formula

C31H28N2O6

Molecular Weight

524.6 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(furan-2-ylmethyl)-N-[2-(4-methoxyanilino)-1-(4-methylphenyl)-2-oxoethyl]prop-2-enamide

InChI

InChI=1S/C31H28N2O6/c1-21-5-9-23(10-6-21)30(31(35)32-24-11-13-25(36-2)14-12-24)33(19-26-4-3-17-37-26)29(34)16-8-22-7-15-27-28(18-22)39-20-38-27/h3-18,30H,19-20H2,1-2H3,(H,32,35)/b16-8+

InChI Key

WQNALTKSQUJWJD-LZYBPNLTSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(CC3=CC=CO3)C(=O)/C=C/C4=CC5=C(C=C4)OCO5

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(CC3=CC=CO3)C(=O)C=CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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